1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Physicochemical Properties Lipophilicity Drug Design

This compound is the only validated ketone intermediate for clovoxamine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The specific 4-chloro and 5-methoxy substitution pattern is critical for the oxime formation step; generic valerophenone analogs cannot substitute. Its light brown wax form offers stable storage and convenient handling. Ideal for CNS drug discovery, medicinal chemistry, and analytical reference standard applications. Order the genuine intermediate to ensure reproducible synthesis and accurate impurity profiling.

Molecular Formula C12H15ClO2
Molecular Weight 226.7 g/mol
CAS No. 1346603-14-2
Cat. No. B125406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-5-methoxy-1-pentanone
CAS1346603-14-2
Molecular FormulaC12H15ClO2
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCOCCCCC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C12H15ClO2/c1-15-9-3-2-4-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3
InChIKeyKNDKIXNRTKTQCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-5-methoxy-1-pentanone (CAS: 1346603-14-2) Chemical Profile and Procurement Considerations


1-(4-Chlorophenyl)-5-methoxy-1-pentanone is a synthetic aromatic ketone characterized by a 4-chlorophenyl group and a methoxy-substituted pentanone backbone [1]. It serves primarily as a key intermediate in organic synthesis [2], notably as the direct precursor to the antidepressant clovoxamine [3].

Why Generic Analogs Cannot Substitute for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone in Validated Applications


Generic substitution fails due to the precise spatial and electronic requirements of the molecule's downstream applications. The specific combination of an electron-withdrawing 4-chloro group and an electron-donating 5-methoxy group on the valerophenone scaffold is essential for its role as a precursor to clovoxamine, where the ketone undergoes a specific oxime formation [1]. Closely related analogs, such as valerophenone (lacking the 4-chloro and 5-methoxy groups) or its 5-methoxyvalerophenone variant (lacking the 4-chloro group), would yield different oxime derivatives with altered pharmacological profiles, as evidenced by the distinct activity of clovoxamine versus other oxime ethers [2].

Quantitative Differentiation of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone Against Analogous Intermediates


Higher Molecular Weight and Calculated LogP Confers Altered Lipophilicity vs. Unsubstituted Valerophenone

The addition of a 4-chloro and 5-methoxy group to the valerophenone scaffold results in a significant increase in molecular weight and predicted lipophilicity compared to the unsubstituted parent compound. This impacts its solubility and potential for passive membrane permeation in downstream applications [1]. The target compound has a molecular weight of 226.7 g/mol, whereas valerophenone has a molecular weight of 162.23 g/mol [2].

Physicochemical Properties Lipophilicity Drug Design

Unique Physical Form: Solid Wax vs. Liquid State of Unsubstituted Valerophenone

Unlike valerophenone, which is a clear liquid at room temperature, 1-(4-Chlorophenyl)-5-methoxy-1-pentanone is reported as a light brown wax [1]. This difference in physical state is significant for laboratory handling, storage, and formulation. Valerophenone has a melting point of -9°C , confirming its liquid state under standard conditions.

Physical Form Handling Storage

Serves as the Essential Precursor to Clovoxamine, a Dual SNRI

This compound is the established and documented precursor for the synthesis of clovoxamine (DU-23811) via reaction with 2-aminooxyethylamine [1]. Clovoxamine is a serotonin-norepinephrine reuptake inhibitor (SNRI) [2]. Analogs lacking the 4-chloro or 5-methoxy substitution would lead to different oxime products with unknown or altered biological activity, as the specific substitution pattern is required for clovoxamine's pharmacological profile [3].

Synthetic Intermediate Antidepressant Clovoxamine

Recommended Procurement Scenarios for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone Based on Differentiated Evidence


Synthesis of Clovoxamine and Related Oxime Ether Analogs

This is the primary, validated application for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. It serves as the essential ketone intermediate in the synthesis of clovoxamine, a known SNRI [1]. Procurement is recommended for research groups exploring serotonergic and noradrenergic pharmacology or for manufacturers developing synthetic routes to this class of antidepressant compounds.

Development of Novel CNS-Penetrant Compounds

The compound's calculated lipophilicity (estimated LogP ~3.5) makes it a promising building block for medicinal chemistry programs targeting central nervous system (CNS) disorders [2]. Its structural features can be leveraged to design new molecules with improved blood-brain barrier permeability compared to less lipophilic analogs.

General Organic Synthesis Requiring a Solid, Aromatic Ketone Building Block

The compound's physical state as a light brown wax offers practical handling advantages over liquid ketones like valerophenone [3]. It is suitable for use as a stable, storable building block in various organic transformations, including Grignard reactions, reductions, and the formation of heterocycles, where its specific substitution pattern can be further modified.

Quality Control and Analytical Reference Standards

For laboratories that need to identify, quantify, or verify the presence of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone as an impurity, degradation product, or starting material, this compound is required as a high-purity analytical reference standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.